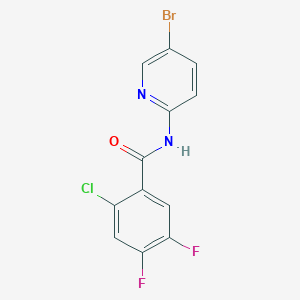

N-(5-bromo-2-pyridinyl)-2-chloro-4,5-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(5-bromo-2-pyridinyl)-2-chloro-4,5-difluorobenzamide" belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules and materials with unique chemical and physical properties.

Synthesis Analysis

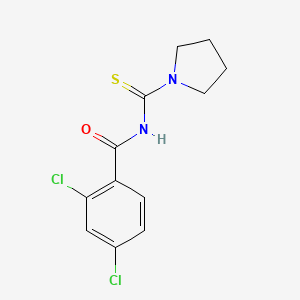

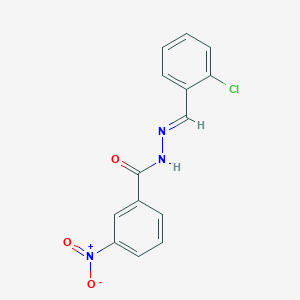

The synthesis of complex benzamide derivatives typically involves multi-step chemical reactions, starting from simple and readily available materials. For instance, compounds with similar structural motifs to the compound of interest have been synthesized through condensation reactions, halogenation, and subsequent functionalization steps. The synthesis of such compounds often employs strategic insertion of halogen atoms and the formation of amide linkages under controlled conditions (Wu et al., 2022).

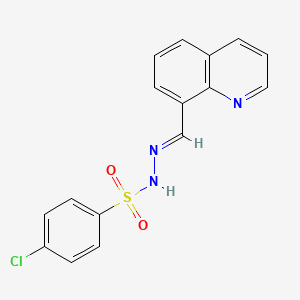

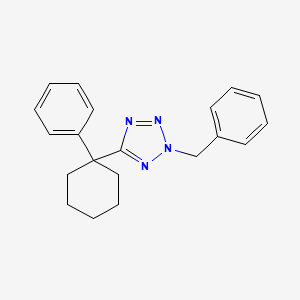

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various halogens and functional groups. X-ray crystallography and density functional theory (DFT) calculations are commonly used to determine the precise geometric parameters and electronic structure of these molecules. For example, studies have explored the crystal structure and theoretical calculations to understand the molecular geometry and electronic properties of related compounds (Huang et al., 2020).

Chemical Reactions and Properties

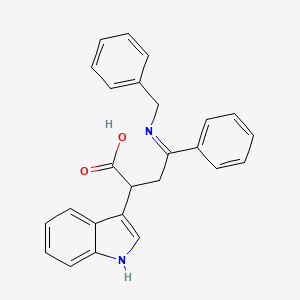

Benzamide derivatives engage in a variety of chemical reactions, depending on the nature and position of their substituents. Reactions such as nucleophilic substitution, coupling reactions, and cyclization are common, allowing further modification of the core structure to introduce new functional groups or to form cyclic compounds. The presence of halogens in the molecule facilitates reactions through mechanisms involving radical intermediates or nucleophilic displacement (Park et al., 2001).

Scientific Research Applications

Synthesis and Characterization

N-(5-bromo-2-pyridinyl)-2-chloro-4,5-difluorobenzamide, a compound with potential in medicinal chemistry due to its distinct halogenated and functionalized structure, has been explored in various scientific research applications, focusing on synthesis, characterization, and potential biological activities, excluding any direct drug use, dosage, or side effects information.

Halogenation Techniques : Research on halogenation techniques, such as those involving N-halosuccinimide and acidic catalysts, has provided valuable insights into the synthesis of halogenated aromatic compounds. These methods are crucial for preparing compounds with specific halogen arrangements for further chemical transformations or biological testing (Bovonsombat & Mcnelis, 1993).

Antimicrobial and DNA Interactions : Spectroscopic, optical, and antimicrobial studies have been conducted on similar bromo and fluoro substituted pyridines. These studies often include exploring interactions with DNA or evaluating antimicrobial potential, thus providing a foundation for understanding the biological relevance of such compounds (Vural & Kara, 2017).

Photophysical Properties : The photophysical properties of halogenated pyridines have been a subject of interest, particularly in the context of developing new materials or probes for scientific research. For example, studies on luminescent properties and solvent interactions contribute to the broader application of these compounds in materials science and bioimaging (Pană et al., 2015).

Organic Frameworks and Sensing Applications : The design and synthesis of metal-organic frameworks (MOFs) using pyridine-based ligands illustrate the versatility of these compounds in constructing materials with specific functionalities, such as selective sensing or gas separation capabilities. This highlights the potential of N-(5-bromo-2-pyridinyl)-2-chloro-4,5-difluorobenzamide and similar compounds in contributing to the development of advanced materials for environmental monitoring or industrial applications (Wang et al., 2019).

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-chloro-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClF2N2O/c13-6-1-2-11(17-5-6)18-12(19)7-3-9(15)10(16)4-8(7)14/h1-5H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLJBEDIGSSOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)C2=CC(=C(C=C2Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350120 |

Source

|

| Record name | N-(5-bromopyridin-2-yl)-2-chloro-4,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5926-76-1 |

Source

|

| Record name | N-(5-bromopyridin-2-yl)-2-chloro-4,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)